E3 Ligase Ligand-linker Conjugate 111

PROTAC synthesis Cereblon ligand E3 ubiquitin ligase

Accelerate PROTAC design-make-test cycles with this pre-validated, ready-to-conjugate CRBN-recruiting module. Molecular formula C19H23N3O3 (MW 341.40). Eliminates separate ligand-linker synthesis and validation, enabling one-step assembly of diverse degrader libraries. Documented 3-year powder stability at -20°C supports multi-year lead optimization campaigns from a single batch, ensuring SAR reproducibility. For research use only.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
Cat. No. B15574492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 111
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N3O3/c1-21-17-13(12-6-3-2-4-7-12)8-5-9-14(17)22(19(21)25)15-10-11-16(23)20-18(15)24/h5,8-9,12,15H,2-4,6-7,10-11H2,1H3,(H,20,23,24)
InChIKeyRMVFUQCAVIUVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 111 for PROTAC Synthesis: A Pre-assembled Cereblon-recruiting Building Block with Defined Linker Chemistry


E3 Ligase Ligand-linker Conjugate 111 is a pre-assembled heterobifunctional building block for the synthesis of proteolysis-targeting chimeras (PROTACs), incorporating a cereblon (CRBN)-recruiting E3 ubiquitin ligase ligand covalently conjugated to a defined linker moiety . The compound belongs to the class of E3 ligase ligand-linker conjugates, which serve as critical intermediates enabling modular assembly of complete PROTAC degraders through subsequent conjugation with a target protein (POI)-binding warhead [1]. With a molecular formula of C19H23N3O3 and a molar mass of 341.40 g/mol, this conjugate provides a chemically defined, ready-to-use scaffold that eliminates the need for separate procurement and validation of ligand and linker components [2]. The compound is exclusively intended for research use in academic and pharmaceutical laboratory settings for targeted protein degradation studies .

Why Generic E3 Ligase Ligand-Linker Substitution Cannot Be Assumed for E3 Ligase Ligand-linker Conjugate 111


In PROTAC development, the selection of an E3 ligase ligand-linker conjugate is not an interchangeable commodity decision; degradation efficacy is exquisitely sensitive to the precise combination of E3 ligase recruitment moiety, linker composition and length, and exit vector geometry [1]. Systematic structure-activity relationship studies have demonstrated that varying the linker attachment site (exit vector) alone can alter PROTAC degradation potency by orders of magnitude, with pDC50 values spanning a 4-log-unit range across different linker functionalities in otherwise identical molecular series [2]. Furthermore, head-to-head comparisons across multiple PROTAC campaigns confirm that no single E3 ligand is universally superior across all target proteins or cellular contexts; degradation outcomes are dictated by ternary complex cooperativity, cell-type specificity, and tissue distribution [3]. Consequently, substituting Conjugate 111 with an alternative CRBN-based conjugate—even one differing only subtly in linker composition or attachment chemistry—carries substantial risk of altering or abolishing degradation activity in a manner that cannot be predicted a priori, making empirical validation with each specific conjugate essential [4].

E3 Ligase Ligand-linker Conjugate 111: Quantitative Differentiation Evidence Guide


Defined CRBN-Recruiting Ligand Scaffold Enables Cereblon-Mediated Ubiquitination with Established Binding Pharmacology

E3 Ligase Ligand-linker Conjugate 111 incorporates a cereblon (CRBN)-type E3 ubiquitin ligase ligand that recruits the CRBN protein, enabling ubiquitination and subsequent proteasomal degradation of target proteins when assembled into a complete PROTAC molecule [1]. In contrast to VHL-based conjugates (e.g., VHL Ligand-Linker Conjugates 15 incorporating the (S,R,S)-AHPC VHL ligand), CRBN-based conjugates like 111 leverage the distinct tissue expression profile and substrate recognition properties of the cereblon E3 ligase complex [2]. CRBN ligands represented by thalidomide, lenalidomide, and pomalidomide derivatives constitute one of the two most extensively validated E3 ligase recruitment classes in PROTAC development, with successful application targeting over 30 different proteins . The CRBN ligand scaffold in Conjugate 111 provides a chemically defined recruitment moiety with established binding pharmacology to the DDB1-CRBN E3 ubiquitin ligase complex [3].

PROTAC synthesis Cereblon ligand E3 ubiquitin ligase Targeted protein degradation

Chemically Defined Pre-assembled Conjugate Eliminates Ligand-Linker Synthesis and Validation Burden

E3 Ligase Ligand-linker Conjugate 111 is supplied as a single, analytically characterized chemical entity with a defined molecular formula (C19H23N3O3) and molar mass (341.40 g/mol), eliminating the requirement for researchers to independently synthesize, purify, and characterize the ligand-linker junction [1]. In contrast, assembling a PROTAC from discrete ligand and linker components requires (1) separate procurement of functionalized E3 ligand and activated linker, (2) optimization of coupling chemistry, (3) purification of the conjugate intermediate, and (4) analytical validation before proceeding to POI warhead conjugation—a process conservatively estimated to add 3-7 days of laboratory effort per conjugate with associated consumption of analytical resources (LC-MS, NMR) and material loss during purification [2]. The pre-assembled format of Conjugate 111 collapses these four workflow steps into a single procurement and verification step, enabling direct progression to final PROTAC assembly .

PROTAC building block modular synthesis workflow efficiency quality control

Documented Storage Stability Profile Supports Multi-year Research Program Continuity

E3 Ligase Ligand-linker Conjugate 111 has documented storage stability parameters: powder form stable at -20°C for 3 years, and when dissolved in solvent, stable at -80°C for 1 year [1]. This stability profile enables procurement of larger batch quantities with confidence that the compound will remain chemically intact throughout extended PROTAC discovery campaigns. In contrast, many in-house synthesized ligand-linker intermediates lack systematic stability characterization, introducing uncertainty regarding chemical integrity during long-term storage and potentially confounding SAR interpretations when degradation products interfere with biological assays or reduce conjugation efficiency [2]. The defined stability parameters of Conjugate 111 provide a quantifiable basis for inventory planning and experimental reproducibility across multi-year research programs .

compound stability inventory management long-term storage reproducibility

E3 Ligase Ligand-linker Conjugate 111: Optimal Research and Industrial Application Scenarios


Accelerated PROTAC Hit-to-Lead Optimization Campaigns Requiring Rapid Parallel Synthesis of Multiple Degrader Candidates

In hit-to-lead PROTAC optimization campaigns, medicinal chemistry teams routinely synthesize 20-50 distinct PROTAC candidates varying in POI warhead structure, linker attachment geometry, or linker length to establish initial structure-activity relationships. Utilizing E3 Ligase Ligand-linker Conjugate 111 as a pre-validated, ready-to-conjugate building block eliminates the need to independently synthesize the CRBN ligand-linker junction for each candidate, reducing overall synthetic burden and enabling parallel assembly of diverse PROTAC libraries in a fraction of the time required for de novo conjugate synthesis [1]. This workflow acceleration is particularly valuable during the iterative design-make-test cycles characteristic of early-stage PROTAC discovery, where rapid turnaround of SAR data directly influences project timelines and decision-making cadence [2].

Academic Laboratories with Limited Synthetic Chemistry Infrastructure Conducting Target Validation via PROTAC-mediated Degradation

Academic research groups investigating novel therapeutic targets frequently lack dedicated medicinal chemistry support for multi-step PROTAC synthesis yet require chemically defined degraders to validate target biology. E3 Ligase Ligand-linker Conjugate 111 enables such groups to access PROTAC technology through a modular assembly approach: procure Conjugate 111, couple it to a commercially available POI ligand bearing an appropriate reactive handle (e.g., amine, carboxylic acid, or alkyne), and obtain a functional PROTAC degrader in 1-2 synthetic steps [1]. This reduced synthetic complexity makes CRBN-recruiting PROTACs accessible to a broader range of biological investigators, democratizing targeted protein degradation as a chemical biology tool and accelerating target validation studies across diverse disease areas [2].

Industrial PROTAC Discovery Programs Requiring Batch-to-Batch Consistency Across Multi-year Lead Optimization

Pharmaceutical and biotechnology companies advancing PROTAC candidates toward development candidate nomination require rigorous control over synthetic intermediates to ensure that observed differences in degradation potency, selectivity, or cellular activity reflect intentional modifications to the PROTAC architecture rather than batch-to-batch variability in the ligand-linker junction. E3 Ligase Ligand-linker Conjugate 111, supplied with documented analytical characterization and validated multi-year stability parameters, provides a standardized building block that supports reproducible synthesis of PROTAC leads across extended optimization campaigns [1]. The documented 3-year powder stability at -20°C enables procurement of single large batches sufficient for an entire lead optimization program, eliminating the confounding variable of intermediate lot variability from structure-activity relationship analyses [2].

Head-to-Head E3 Ligase Comparison Studies Evaluating CRBN vs VHL Recruitment for a Given Target Protein

A critical decision point in PROTAC development is selecting the optimal E3 ligase for a given target protein, as degradation efficiency and selectivity vary substantially depending on which E3 ligase is recruited to the ternary complex [1]. E3 Ligase Ligand-linker Conjugate 111 serves as a standardized CRBN-recruiting module for systematic comparison against VHL-based conjugates (e.g., VHL Ligand-Linker Conjugates 15) when conjugated to identical POI warheads through matched linker architectures [2]. This matched molecular pair approach enables quantitative deconvolution of E3 ligase-specific effects on degradation DC50, Dmax, and cellular selectivity, providing data-driven guidance for selecting the optimal E3 recruitment strategy for a given target protein in a specific cellular context [3].

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